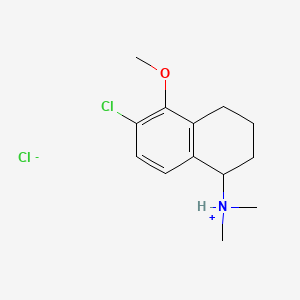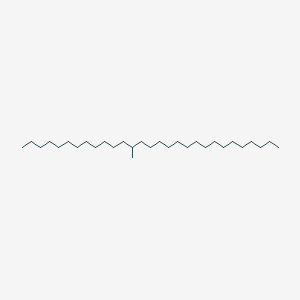
2,7-Bis(N-phenyl-N-(4'-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene (SUBLIMED)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene) is an organic compound that belongs to the class of fluorene derivatives. These compounds are known for their unique photophysical properties, making them valuable in various applications, particularly in organic electronics and photonics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene) typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and reaction temperatures.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Aplicaciones Científicas De Investigación
2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene) has several scientific research applications, including:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Photonics: Employed in the development of photonic devices such as lasers and optical sensors.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of 2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene) involves its interaction with molecular targets through its photophysical properties. The compound can absorb and emit light, making it useful in applications that require fluorescence. The molecular pathways involved may include energy transfer processes and interactions with specific biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dibromo-9,9-dimethylfluorene: A precursor in the synthesis of various fluorene derivatives.
2,7-Di-tert-butyl-9,9-dimethylfluorene: Known for its stability and used in similar applications.
2,7-Bis(4-biphenyl)-9,9-dimethylfluorene: Another fluorene derivative with comparable photophysical properties.
Uniqueness
2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene) is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring high fluorescence efficiency and stability.
Propiedades
Fórmula molecular |
C75H58N4 |
|---|---|
Peso molecular |
1015.3 g/mol |
Nombre IUPAC |
9,9-dimethyl-2-N,7-N-diphenyl-2-N,7-N-bis[4-[4-(N-phenylanilino)phenyl]phenyl]fluorene-2,7-diamine |
InChI |
InChI=1S/C75H58N4/c1-75(2)73-53-69(78(63-29-17-7-18-30-63)67-45-37-57(38-46-67)55-33-41-65(42-34-55)76(59-21-9-3-10-22-59)60-23-11-4-12-24-60)49-51-71(73)72-52-50-70(54-74(72)75)79(64-31-19-8-20-32-64)68-47-39-58(40-48-68)56-35-43-66(44-36-56)77(61-25-13-5-14-26-61)62-27-15-6-16-28-62/h3-54H,1-2H3 |
Clave InChI |
WNCASYCJVFKXMP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=C1C=C(C=C8)N(C9=CC=CC=C9)C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-6-methoxy-2-[[3-(3-sulfonatopropyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium](/img/structure/B13774875.png)


![beta-Alanine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13774888.png)







![N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-YL)azo]phenyl]acetamide](/img/structure/B13774946.png)

![magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B13774955.png)
